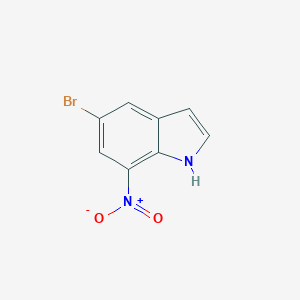

5-bromo-7-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERRDKWLHFDNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355690 | |

| Record name | 5-bromo-7-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-16-9 | |

| Record name | 5-bromo-7-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-7-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-bromo-7-nitro-1H-indole, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom and a nitro group on the indole scaffold imparts unique physicochemical characteristics and potential biological activities. This document outlines its properties, synthesis, reactivity, and known biological context, supported by experimental data and procedural outlines.

Core Chemical and Physical Properties

This compound is a yellow to orange solid compound.[1] Its core properties are summarized in the table below, providing a quantitative snapshot of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][2][3][4] |

| Molecular Weight | 241.04 g/mol | [1][3][4][5][6] |

| Melting Point | 208-215 °C | [1][2][7] |

| Boiling Point (Predicted) | 402.3 ± 25.0 °C | [1][2] |

| Density (Predicted) | 1.855 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 13.00 ± 0.30 | [1] |

| Water Solubility | Insoluble | [1][2] |

| XLogP3 | 3.3 | [3][5] |

| Topological Polar Surface Area | 61.6 Ų | [3][5] |

| Hydrogen Bond Donor Count | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule. The following data has been reported for this compound in DMSO-d₆.[7]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.7 | br s | - | N-H of indole |

| 8.33 | d | 1.3 | H-6 |

| 8.21 | d | 1.3 | H-4 |

| 7.67 | d | 3.0 | H-2 |

| 6.80 | d | 3.0 | H-3 |

Other Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at 3381 cm⁻¹ (N-H stretch) and 1292 cm⁻¹ (likely related to the C-N or N-O stretches of the nitro group).[7]

-

Mass Spectrometry (MS): The exact mass of this compound is 239.95344 Da.[3][5]

Synthesis and Reactivity

The reactivity of the this compound molecule is dictated by the electron-withdrawing nature of both the bromo and nitro substituents, as well as the inherent reactivity of the indole nucleus. The indole ring is an electron-rich aromatic system, though this is somewhat attenuated by the substituents. The N-H proton can be deprotonated under basic conditions, allowing for N-alkylation or other modifications.[9] Electrophilic substitution, a characteristic reaction of indoles, would likely be directed to the pyrrole ring, although the overall reactivity will be reduced.

References

- 1. 5-BROMO-7-NITROINDOLE | 165669-16-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ecommons.luc.edu [ecommons.luc.edu]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-bromo-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-bromo-7-nitro-1H-indole, a substituted indole derivative of interest in medicinal chemistry and drug development. This document details a primary, multi-step synthesis, including experimental protocols and quantitative data.

Introduction

The indole nucleus is a core structural motif in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The presence of a bromine atom at the 5-position allows for further functionalization via cross-coupling reactions, while the nitro group at the 7-position can be a precursor to an amino group or other functionalities. This guide focuses on a modern and efficient synthetic route starting from commercially available materials.

Primary Synthesis Pathway: A Three-Step Approach from a Substituted Aniline

The most direct and well-documented synthesis of this compound proceeds through a three-step sequence starting from 4-bromo-2-nitroaniline. This pathway involves an initial ortho-iodination, followed by a Sonogashira coupling and a final copper-mediated cyclization.

Overall Synthetic Scheme

The overall transformation can be visualized as follows:

Figure 1: Overall synthetic workflow for this compound.

Step 1: Ortho-iodination of 4-bromo-2-nitroaniline

The synthesis commences with the regioselective iodination of 4-bromo-2-nitroaniline at the position ortho to the amino group.

Experimental Protocol:

To a solution of 4-bromo-2-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂), bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) (2.0 eq) and trifluoromethanesulfonic acid (CF₃SO₃H) (4.0 eq) are added. The resulting mixture is stirred at room temperature for 72 hours. Following the reaction, the mixture is hydrolyzed with water and extracted with CH₂Cl₂. The combined organic layers are washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under vacuum to yield 4-bromo-2-nitro-6-iodoaniline.

Step 2: Palladium-Catalyzed Sonogashira Coupling

The second step involves a Sonogashira coupling of the ortho-iodoaniline with (trimethylsilyl)acetylene (TMSA). This reaction selectively occurs at the carbon-iodine bond.

Experimental Protocol:

A mixture of 4-bromo-2-nitro-6-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq) in triethylamine (Et₃N) is prepared. (Trimethylsilyl)acetylene (TMSA) (1.2 eq) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford the o-alkynyl-aniline intermediate.

Step 3: Copper-Mediated Intramolecular Cyclization

The final step is a copper(I) iodide-mediated intramolecular cyclization of the o-alkynyl-aniline intermediate. This reaction proceeds with concurrent desilylation to form the indole ring.

Experimental Protocol:

The o-((trimethylsilyl)ethynyl)aniline intermediate (1.0 eq) is dissolved in N,N-dimethylformamide (DMF), and copper(I) iodide (CuI) (2.0 eq) is added. The mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound as a yellow solid.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the synthesis and the characterization of the final product.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 4-bromo-2-nitro-6-iodoaniline | C₆H₄BrIN₂O₂ | 342.92 | 70 | 147-148 |

| 2 | 2-((trimethylsilyl)ethynyl)-4-bromo-6-nitroaniline | C₁₁H₁₃BrN₂O₂Si | 329.23 | 91 | - |

| 3 | This compound | C₈H₅BrN₂O₂ | 241.05 | 72 | 208-209 |

Characterization of this compound: [1]

-

Appearance: Yellow solid[1]

-

Melting Point: 208-209 °C[1]

-

Infrared (IR) (KBr, cm⁻¹): 3381, 1292[1]

-

¹H NMR (DMSO-d₆, δ): 6.80 (d, J = 3 Hz, 1H), 7.67 (d, J = 3 Hz, 1H), 8.21 (d, J = 1.3 Hz, 1H), 8.33 (d, J = 1.3 Hz, 1H), 12.7 (s br, 1H)[1]

Alternative Synthesis Strategies

While the detailed pathway is highly effective, other classical indole syntheses such as the Fischer, Bartoli, and Leimgruber-Batcho methods are generally less suitable for producing 5,7-disubstituted indoles with this specific substitution pattern. The harsh acidic conditions of the Fischer synthesis and the specific precursor requirements for other methods often limit their applicability for substrates with sensitive functional groups like the nitro group. Modern transition-metal-catalyzed methods, such as the one detailed, offer a more versatile and regioselective approach.

Logical Relationships in the Primary Synthesis Pathway

The logical progression of the primary synthesis pathway is based on the strategic introduction and reaction of functional groups.

Figure 2: Logical flow of the synthesis of this compound.

Conclusion

This guide has detailed a robust and efficient synthetic pathway for the preparation of this compound. The three-step sequence, involving ortho-iodination, Sonogashira coupling, and copper-mediated cyclization, provides a reliable method for accessing this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis and drug development.

References

5-Bromo-7-nitro-1H-indole: A Comprehensive Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals

Introduction: 5-bromo-7-nitro-1H-indole is a synthetic heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted indole core is a key pharmacophore in various biologically active molecules. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering essential data and methodologies for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 165669-16-9 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][3][4][5][6] |

| Molecular Weight | 241.04 g/mol | [1][3][4][5][6] |

| Melting Point | 213-215 °C | [1][3] |

| Appearance | Yellow/orange solid | [3] |

| pKa (predicted) | 13.00 ± 0.30 | [3] |

Solubility Profile

Understanding the solubility of this compound is critical for its handling, formulation, and application in various experimental settings.

Quantitative Solubility Data

The following table summarizes the available solubility information and provides data for a closely related compound to offer a qualitative understanding.

| Solvent | This compound | 5-bromo-7-azaindole (for comparison) | Notes |

| Water | Insoluble[1][3][7] | - | |

| Dimethyl Sulfoxide (DMSO) | Data not available | 100 mg/mL[8] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[8] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Data not available | ≥ 5 mg/mL[8] | Forms a suspended solution with ultrasonic treatment.[8] |

| 10% DMSO, 90% Corn Oil | Data not available | ≥ 5 mg/mL[8] | Forms a clear solution.[8] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the following standard shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, water)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved compound.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound in the respective solvent at the specified temperature.

Stability Profile

The stability of this compound under various stress conditions is a critical parameter for its storage, handling, and use in drug development.

General Stability and Storage

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is recommended to store the compound under an inert atmosphere at room temperature.[3] The compound should be protected from heat, sparks, open flames, high temperatures, and light.[10] It is incompatible with strong oxidizing agents and strong acids.[10]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Subject the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress Conditions:

-

Acidic Hydrolysis:

-

Protocol: Add an equal volume of 0.1 M or 1 M hydrochloric acid to the sample solution.

-

Condition: Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 72 hours).

-

-

Basic Hydrolysis:

-

Protocol: Add an equal volume of 0.1 M or 1 M sodium hydroxide to the sample solution.

-

Condition: Incubate at room temperature or a slightly elevated temperature for a defined period.

-

-

Oxidative Degradation:

-

Protocol: Add an equal volume of 3-30% hydrogen peroxide to the sample solution.

-

Condition: Keep the solution at room temperature, protected from light, for up to 24 hours.

-

-

Thermal Degradation:

-

Protocol: Expose the solid compound and a solution of the compound to dry heat.

-

Condition: Place samples in a temperature-controlled oven at various temperatures (e.g., 60 °C, 80 °C, and a temperature just below the melting point).

-

-

Photostability Testing (as per ICH Q1B):

-

Protocol: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Biological Activity and Signaling Pathway

Nitroindole derivatives, including those with a 5-nitro substitution, have been identified as promising anticancer agents. One of their key mechanisms of action involves the stabilization of G-quadruplex (G4) DNA structures.[12][13][14][15] These four-stranded DNA structures can form in guanine-rich regions of the genome, such as the promoter region of the c-Myc oncogene.[12][15] Stabilization of the c-Myc G-quadruplex by small molecules can inhibit the transcription of the c-Myc gene, leading to the downregulation of the c-Myc protein, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

c-Myc G-Quadruplex Stabilization Pathway

The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives in the context of c-Myc regulation.

Caption: Mechanism of c-Myc downregulation by G-quadruplex stabilization.

Experimental Workflow

A typical workflow for the synthesis and evaluation of this compound derivatives as potential anticancer agents is depicted below.

References

- 1. chembk.com [chembk.com]

- 2. This compound 96% | CAS: 165669-16-9 | AChemBlock [achemblock.com]

- 3. 5-BROMO-7-NITROINDOLE | 165669-16-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. database.ich.org [database.ich.org]

- 12. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bisindolylmaleimide Ligands Stabilize c-MYC G-Quadruplex DNA Structure and Downregulate Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 5-Bromo-7-nitro-1H-indole (CAS Number: 165669-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 5-Bromo-7-nitro-1H-indole (CAS No. 165669-16-9). This versatile heterocyclic compound has garnered significant interest in medicinal chemistry and chemical biology due to its utility as a synthetic intermediate for biologically active molecules and its potential applications as a fluorescent probe and a modulator of neurological pathways. This document consolidates available data on its physicochemical characteristics, provides detailed hypothetical experimental protocols for its synthesis and biological evaluation, and visualizes key chemical and biological pathways.

Chemical and Physical Properties

This compound is a substituted indole with a molecular formula of C₈H₅BrN₂O₂.[1][2] The presence of both a bromine atom and a nitro group on the indole scaffold significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 165669-16-9 | [1][2][3][4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 5-Bromo-7-nitroindole | [1][5] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 241.04 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 211°C to 214°C | [6] |

| Solubility | Insoluble in water | [5][6] |

| Storage Conditions | Store at 0-8°C in a cool, dry, and well-ventilated place | [1][6] |

| SMILES | C1=C(C2=C(C=C1--INVALID-LINK--[O-])NC=C2)Br | [7] |

| InChIKey | WERRDKWLHFDNTO-UHFFFAOYSA-N | [2][6] |

Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

Objective: To synthesize this compound from a commercially available starting material.

Materials:

-

4-Bromo-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Methanol

-

Ethyl acetate

-

Hexane

-

Standard glassware for organic synthesis

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Step 1: Formation of the Enamine Intermediate:

-

In a round-bottom flask, dissolve 4-Bromo-2-nitrotoluene (1.0 equivalent) in anhydrous N,N-dimethylformamide.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

-

Heat the reaction mixture at reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

-

Step 2: Reductive Cyclization:

-

Dissolve the crude enamine intermediate in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Biological Activities and Uses

This compound is a versatile compound with several applications in biomedical research, primarily as a synthetic building block and a research tool.

Table 2: Overview of Biological Applications

| Application Area | Description | Potential Mechanism of Action | References |

| Anticancer Drug Development | Serves as a scaffold for the synthesis of compounds that target cancer-specific pathways. | Binding and stabilization of G-quadruplex DNA in oncogene promoters (e.g., c-Myc), leading to transcriptional repression. | [1] |

| Neuroscience Research | Used to synthesize molecules that modulate neuronal signaling. | Potential inhibition of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological processes. | [1] |

| Fluorescent Probes | Employed in the development of fluorescent probes for cellular imaging. | The nitroindole core can act as a fluorophore whose properties are sensitive to the local cellular environment. | [1] |

Anticancer Research: G-Quadruplex Binding

Recent studies on structurally related 5-nitroindole derivatives have shown their ability to bind to and stabilize G-quadruplex (G4) DNA structures. These are non-canonical secondary structures found in guanine-rich regions of DNA, such as the promoter regions of oncogenes like c-Myc. Stabilization of these G4 structures can inhibit transcription, leading to the downregulation of the oncoprotein and subsequent anticancer effects.

Caption: Hypothetical signaling pathway for anticancer activity.

Neuroscience Research: nNOS Inhibition

The structural motif of a bromo-nitro-substituted aromatic heterocycle is found in inhibitors of neuronal nitric oxide synthase (nNOS). Overactivity of nNOS is implicated in various neuropathological conditions. While direct inhibition by this compound has not been reported, its structural similarity to known nNOS inhibitors like 3-bromo-7-nitroindazole suggests it could serve as a scaffold for developing novel nNOS inhibitors.

Fluorescent Probe Development

The nitroindole core is a known fluorophore. The electron-withdrawing nitro group can influence the photophysical properties of the indole ring system, making it sensitive to its local microenvironment. This property is exploited in the design of fluorescent probes for imaging cellular processes and detecting specific analytes.

Experimental Protocols: Biological Assays

Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Assessing Phototoxicity of a Fluorescent Probe Derivative

Objective: To determine if a fluorescent probe derived from this compound causes phototoxicity during live-cell imaging.

Materials:

-

Live-cell imaging system with environmental control

-

Fluorescent probe derived from this compound

-

Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Propidium Iodide)

-

Cells of interest cultured on imaging-compatible dishes

-

Imaging medium

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes to be ~70-80% confluent at the time of imaging.

-

Probe Loading: Incubate the cells with the fluorescent probe according to a pre-determined optimal concentration and time.

-

Imaging:

-

Place the cells on the microscope stage.

-

Acquire images using your desired time-lapse settings (e.g., one image every 5 minutes for 1 hour). Use the lowest possible excitation light intensity.

-

Maintain a control dish of cells that are not exposed to the excitation light.

-

-

Viability Staining: After the time-lapse experiment, add the Live/Dead staining solution to both the imaged and control cells and incubate as per the manufacturer's instructions.

-

Image Acquisition: Acquire images using the appropriate filter sets for the viability dyes (e.g., green for live cells, red for dead cells).

-

Data Analysis: Count the number of live and dead cells in both groups. A significant increase in the percentage of dead cells in the imaged group compared to the control indicates phototoxicity.

Conclusion

This compound is a valuable and versatile compound for researchers in chemistry and biology. Its utility as a synthetic intermediate for creating novel therapeutic agents, particularly in the fields of oncology and neuroscience, is well-recognized. Furthermore, its inherent properties make it a candidate for the development of advanced research tools such as fluorescent probes. This guide provides a foundational understanding of its properties and potential applications, along with practical (though hypothetical) protocols to aid in future research endeavors. Further investigation into the specific mechanisms of action and optimization of its derivatives will continue to unlock the full potential of this intriguing molecule.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Ascendancy of Substituted Nitroindoles: A Technical Guide for Modern Drug Development

For Immediate Release

A comprehensive technical guide detailing the historical discovery, synthesis, and evolving therapeutic applications of substituted nitroindoles. This whitepaper serves as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemical and biological landscape of these versatile heterocyclic compounds.

Substituted nitroindoles, a class of organic molecules characterized by an indole nucleus bearing one or more nitro groups, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. From their early beginnings as synthetic curiosities, these compounds have emerged as crucial intermediates and pharmacophores in the development of novel therapeutics targeting a spectrum of diseases, including cancer, viral and microbial infections, and neurodegenerative disorders. This technical guide provides a thorough exploration of the discovery, history, and synthetic evolution of substituted nitroindoles, alongside a detailed examination of their mechanisms of action and therapeutic potential.

A Historical Perspective: From Nitration to Rational Design

The journey of substituted nitroindoles is intrinsically linked to the broader history of organic chemistry. The nitration of aromatic compounds, a foundational reaction in organic synthesis, was first reported in 1834 with the nitration of benzene.[1] This discovery paved the way for the systematic exploration of nitro-substituted aromatic systems. The first documented syntheses of specific nitroindoles date back to the mid-20th century, with early methods often relying on harsh nitrating agents and resulting in low yields and poor regioselectivity.[1]

Early synthetic strategies were dominated by classical named reactions, which remain relevant for their instructional value and specific applications. The Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] While versatile, its application to nitro-substituted precursors can be challenging. The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate, offering an alternative pathway to specific substitution patterns.

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift towards more sophisticated and milder synthetic methodologies. The development of electrophilic nitrating agents, such as trifluoroacetyl nitrate, generated in situ, has enabled the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions, significantly improving yields and functional group tolerance.[1] This evolution reflects a broader trend in organic synthesis towards greener, more efficient, and highly controlled chemical transformations.

Synthetic Methodologies: A Comparative Overview

The synthesis of substituted nitroindoles can be broadly categorized into classical and modern approaches. The choice of method is often dictated by the desired substitution pattern, the scale of the reaction, and the presence of other functional groups.

Classical Synthetic Routes

Classical methods, while sometimes limited by harsh conditions and lower yields, form the bedrock of indole chemistry and are still employed for the synthesis of specific target molecules.

-

Fischer Indole Synthesis: This method involves the reaction of a (nitro-substituted) phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization.

-

Reissert Indole Synthesis: This two-step procedure begins with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate. Reductive cyclization of this intermediate then yields the corresponding indole-2-carboxylic acid.

Modern Synthetic Strategies

Modern synthetic methods offer significant advantages in terms of mildness, efficiency, and regioselectivity, making them the preferred choice for the synthesis of complex and highly functionalized nitroindoles.

-

Electrophilic Nitration: This is the most direct method for introducing a nitro group onto the indole ring. Modern protocols utilize milder nitrating agents to achieve high regioselectivity, most commonly at the C3 position.

-

Radical and Electrochemical Methods: These approaches provide alternative pathways for the formation of nitroindoles, often under conditions that are orthogonal to traditional electrophilic substitution.

-

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald modification of the Fischer indole synthesis, for example, allows for the construction of the indole core via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data for the synthesis and biological activity of selected substituted nitroindoles, providing a valuable resource for comparative analysis.

| Synthesis Method | Substrate | Product | Conditions | Yield (%) | Reference |

| Modern Electrophilic Nitration | N-Boc-indole | N-Boc-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 97 | [1] |

| Modern Electrophilic Nitration | N-Boc-4-chloroindole | N-Boc-4-chloro-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 92 | [1] |

| Modern Electrophilic Nitration | N-Boc-5-bromoindole | N-Boc-5-bromo-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 95 | [1] |

| Modern Electrophilic Nitration | N-Boc-6-chloroindole | N-Boc-6-chloro-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 75 | [1] |

| Modern Electrophilic Nitration | N-Boc-7-methylindole | N-Boc-7-methyl-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 88 | [1] |

| Compound | Target | Cell Line/Organism | Activity | Value | Reference |

| Pyrrolidine-substituted 5-nitroindole (cpd 5) | c-Myc G-quadruplex | HeLa | IC50 | 5.08 ± 0.91 µM | [3] |

| Pyrrolidine-substituted 5-nitroindole (cpd 7) | c-Myc G-quadruplex | HeLa | IC50 | 5.89 ± 0.73 µM | [3] |

| Thienopyridine indole derivative | Tubulin polymerization | MGC-803 (gastric cancer) | IC50 | 1.61 nM | [4] |

| Thienopyridine indole derivative | Tubulin polymerization | HGC-27 (gastric cancer) | IC50 | 1.82 nM | [4] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (cpd 3g) | Tubulin polymerization | MCF-7 (breast cancer) | IC50 | 2.94 ± 0.56 µM | [5] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (cpd 3g) | Tubulin polymerization | A375 (melanoma) | IC50 | 0.57 ± 0.01 µM | [5] |

| Indole-2-carboxylate derivative (cpd 8f) | Influenza A/FM/1/47 | MDCK | IC50 | 9.43 µM | [6] |

| Indole-2-carboxylate derivative (cpd 14f) | Influenza A/FM/1/47 | MDCK | IC50 | 7.53 µM | [6] |

| 4-bromo-6-chloroindole | Antibacterial | S. aureus | MIC | 30 µg/mL | |

| 6-bromo-4-iodoindole | Antibacterial | S. aureus | MIC | 20 µg/mL | [7] |

| 'Oxathiolanyl' indole derivative (cpd 5) | Acetylcholinesterase | - | IC50 | 0.042 µM | |

| 'Pyrazolyl' indole derivative (cpd 7) | Butyrylcholinesterase | - | IC50 | 0.207 µM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for a classical and a modern synthesis of substituted nitroindoles.

Protocol 1: Fischer Indole Synthesis of 2,3,3-trimethyl-5-nitroindolenine (Classical)

This protocol describes the synthesis of a substituted indolenine, a close derivative of indole, via the Fischer synthesis.

Materials:

-

p-Nitrophenylhydrazine hydrochloride

-

Isopropyl methyl ketone

-

Glacial acetic acid

-

Concentrated hydrochloric acid

Procedure:

-

A mixture of p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone is prepared in a round-bottom flask.

-

Glacial acetic acid is added as the solvent and acid catalyst.

-

For reactions requiring stronger acidic conditions, a binary mixture of acetic acid and concentrated hydrochloric acid can be used.

-

The reaction mixture is heated under reflux for a specified period (e.g., 1.5 to 4 hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated through an appropriate workup procedure, which may include extraction with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and removal of the solvent under reduced pressure.

-

Purification of the crude product can be achieved by column chromatography or recrystallization.

Note: Yields for this specific reaction can be low (10-30%) due to the potential for decomposition, oxidation, and polymerization of the product under the harsh reflux conditions.[2]

Protocol 2: Regioselective Synthesis of 3-Nitroindoles (Modern)

This protocol outlines a modern, non-acidic, and metal-free method for the synthesis of 3-nitroindoles.

Materials:

-

Substituted indole (e.g., N-Boc-indole)

-

Tetramethylammonium nitrate (NMe4NO3)

-

Trifluoroacetic anhydride ((CF3CO)2O)

-

Acetonitrile (CH3CN)

Procedure:

-

To a solution of the substituted indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (2.0 mmol) to the stirred mixture.

-

Allow the reaction to proceed at 0-5 °C, monitoring its progress by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel.

This modern protocol offers significantly higher yields (often >90%) and greater functional group compatibility compared to classical methods.[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted nitroindoles stem from their ability to interact with specific biological targets and modulate key signaling pathways. Two prominent examples are their roles as c-Myc G-quadruplex binders and PAR-4 antagonists.

c-Myc G-Quadruplex Regulation

The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure. The formation of this G4 structure generally represses c-Myc transcription. Certain substituted 5-nitroindoles have been identified as potent c-Myc G4 binders.[3] By stabilizing this non-canonical DNA structure, these compounds can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.

PAR-4 Signaling in Platelets

Protease-activated receptor 4 (PAR-4) is a G-protein coupled receptor expressed on the surface of human platelets. It plays a crucial role in thrombin-induced platelet activation, a key event in thrombosis. Upon activation by thrombin, PAR-4 couples to Gq, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), ultimately leading to platelet aggregation. Substituted nitroindoles have been investigated as PAR-4 antagonists, offering a potential therapeutic strategy for the prevention of thrombotic diseases.

Experimental and Drug Discovery Workflow

The discovery and development of new substituted nitroindole-based therapeutics follow a structured workflow, from initial synthesis to preclinical evaluation. This process is iterative, with feedback from biological testing informing the design of new analogues.

Conclusion and Future Directions

Substituted nitroindoles have transitioned from being mere synthetic intermediates to a validated and promising class of pharmacologically active agents. The continuous development of novel synthetic methodologies has provided access to a vast chemical space, enabling the fine-tuning of their biological activities. The examples of c-Myc G-quadruplex binders and PAR-4 antagonists highlight the potential of these compounds to modulate challenging drug targets.

Future research in this field will likely focus on several key areas:

-

Expansion of the Therapeutic Landscape: While significant progress has been made in oncology and thrombosis, the exploration of substituted nitroindoles for other indications, such as neurodegenerative and infectious diseases, is a promising avenue for future research.

-

Development of More Selective and Potent Agents: Continued structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial for designing next-generation nitroindole derivatives with enhanced potency and selectivity, thereby minimizing off-target effects.

-

Application of Novel Synthetic Technologies: The integration of flow chemistry, photoredox catalysis, and other emerging synthetic technologies will undoubtedly accelerate the discovery and optimization of new nitroindole-based drug candidates.

References

- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 3. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 5-bromo-7-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-7-nitro-1H-indole is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry. Its unique substitution pattern, featuring both a bromine atom and a nitro group on the indole ring, offers multiple avenues for chemical modification and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential research areas for this compound, with a particular focus on its synthesis, potential anticancer activity through the modulation of key signaling pathways, and its utility as a building block for kinase inhibitors and neuroscience research tools. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate further investigation into this promising molecule.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of biologically active natural products and synthetic compounds.[1] The introduction of specific substituents onto the indole ring can profoundly influence its physicochemical properties and biological activity. This compound (Figure 1) is a synthetic indole derivative that has garnered interest as a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications.[2] The presence of a bromine atom at the 5-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.[3] Concurrently, the nitro group at the 7-position can be a key pharmacophore or be chemically transformed to further elaborate the molecular structure.

This guide explores the primary research avenues for this compound, focusing on its potential as an anticancer agent, a scaffold for kinase inhibitors, and a tool for neuroscience research.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Synthesis

A common synthetic route to this compound involves a multi-step process starting from appropriately substituted anilines. One reported method utilizes a palladium-catalyzed coupling of an iodinated aniline with (trimethylsilyl)acetylene, followed by a copper-iodide mediated cyclization to form the indole ring.[4]

Detailed Synthetic Protocol

A specific synthesis of this compound has been described as follows:

Starting Material: 4-bromo-2-nitroaniline

Step 1: Ortho-Iodination of 4-bromo-2-nitroaniline This step introduces an iodine atom at the position ortho to the amino group, which is crucial for the subsequent cyclization.

Step 2: Palladium-Catalyzed Sonogashira Coupling The resulting ortho-iodoaniline is then coupled with (trimethylsilyl)acetylene using a palladium catalyst.

Step 3: Copper-Mediated Indole Annulation The final step involves the treatment of the ethynyl aniline intermediate with a copper (I) salt, which catalyzes the cyclization and desilylation to yield this compound.[4]

Potential Research Areas

Anticancer Activity

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents.[5] The primary proposed mechanism of action for this class of compounds is the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, particularly c-Myc.[5][6]

3.1.1. c-Myc G-Quadruplex Stabilization

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure. Stabilization of this secondary structure by small molecules can inhibit the transcription of the c-Myc gene, leading to the downregulation of the c-Myc oncoprotein.[6] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. While specific binding data for this compound is not yet available, its 5-nitroindole core suggests it is a promising candidate for investigation as a c-Myc G-quadruplex stabilizer.

Caption: Proposed mechanism of action via c-Myc G-quadruplex stabilization.

3.1.2. Induction of Reactive Oxygen Species (ROS)

Some 5-nitroindole derivatives have also been shown to increase intracellular levels of reactive oxygen species (ROS), which can contribute to their cytotoxic effects against cancer cells by inducing oxidative stress and damaging cellular components.[5]

Kinase Inhibitor Development

The 5-bromoindole scaffold is a valuable starting point for the synthesis of protein kinase inhibitors.[3] The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the indole core to optimize binding to the ATP-binding site of target kinases.

Neuroscience Research

This compound and its derivatives are also utilized in neuroscience research. They can serve as tools to study neurotransmitter systems and receptor interactions.[7] Furthermore, the indole scaffold is a component of many neurologically active compounds, and derivatives of this compound could be explored for their potential to modulate neuronal activity.[7]

Quantitative Data

While specific quantitative data for the parent this compound is limited in the public domain, the following table summarizes the in vitro anticancer activity of some representative substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line. This data highlights the potential of the 5-nitroindole scaffold.

| Compound ID | Modification | IC50 (µM) against HeLa cells | Reference |

| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | [5] |

| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | [5] |

IC50: The half-maximal inhibitory concentration.

Experimental Protocols

The following protocols are provided as a guide for researchers interested in investigating the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with different concentrations of the compound and a vehicle control (DMSO) and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This assay determines the ability of the compound to bind to and stabilize the c-Myc G-quadruplex.

Materials:

-

c-Myc G-quadruplex forming oligonucleotide

-

Thiazole Orange (TO) fluorescent dye

-

Tris-HCl buffer with KCl

-

96-well black plates

-

Fluorometer

Procedure:

-

Anneal the c-Myc oligonucleotide in buffer to form the G-quadruplex structure.

-

In a 96-well plate, add the pre-formed G-quadruplex and Thiazole Orange.

-

Add serial dilutions of this compound to the wells.

-

Incubate at room temperature.

-

Measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of TO by the compound, signifying binding to the G-quadruplex.[9][10]

Western Blot for c-Myc Downregulation

This technique is used to quantify the reduction in c-Myc protein levels in cells treated with the compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer

-

Primary antibody against c-Myc

-

Secondary HRP-conjugated antibody

-

Loading control antibody (e.g., β-actin)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with the compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary anti-c-Myc antibody.

-

Incubate with the secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Normalize the c-Myc band intensity to the loading control.[7]

Workflow and Signaling Pathway Diagrams

Caption: A logical workflow for the investigation of this compound.

Caption: Key signaling pathways potentially modulated by this compound.

Conclusion

This compound represents a promising and versatile chemical entity for further investigation in drug discovery and chemical biology. Its potential to be elaborated into potent anticancer agents, kinase inhibitors, and neurological probes warrants a dedicated research effort. The synthetic accessibility of this compound, coupled with the established biological activity of the broader 5-nitroindole class, provides a strong rationale for its exploration. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule. Future work should focus on obtaining specific quantitative biological data for this compound and its novel derivatives to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic Substitution Reactions of 7-Nitroindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-nitroindole scaffold is a significant pharmacophore in medicinal chemistry, serving as a versatile precursor for a range of biologically active molecules, including kinase inhibitors and antitumor agents. The electronic properties of the indole ring are profoundly influenced by the strongly electron-withdrawing nitro group at the 7-position. This substitution deactivates the entire ring system towards electrophilic attack, yet the inherent nucleophilicity of the pyrrole ring still dictates the regioselectivity of such reactions. This technical guide provides an in-depth exploration of the electrophilic substitution reactions of 7-nitroindoles, focusing on the regioselectivity, reaction mechanisms, and detailed experimental protocols for key transformations. Understanding the reactivity of this electron-deficient indole system is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

Regioselectivity in Electrophilic Substitution of 7-Nitroindole

The indole nucleus is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position of the pyrrole ring. This preference is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance, without disrupting the aromaticity of the benzene ring.

In the case of 7-nitroindole, the potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the entire indole ring system, thereby decreasing its reactivity towards electrophiles. However, the directing effect of the pyrrole nitrogen remains dominant. Computational studies and experimental evidence consistently show that electrophilic attack on 7-nitroindole preferentially occurs at the C3 position . Attack at other positions, such as the benzene ring, is highly disfavored due to the deactivating effect of the nitro group.

The general mechanism for electrophilic substitution at the C3 position of 7-nitroindole proceeds through the formation of a resonance-stabilized cationic intermediate.

Caption: General mechanism of electrophilic substitution at C3 of 7-nitroindole.

Key Electrophilic Substitution Reactions of 7-Nitroindole

Despite the deactivation by the 7-nitro group, several important electrophilic substitution reactions can be successfully performed on the 7-nitroindole core, primarily yielding 3-substituted derivatives.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the introduction of a formyl group at the C3 position of indoles, and it is also applicable to 7-nitroindole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting 7-nitroindole-3-carboxaldehyde is a valuable intermediate for further synthetic transformations.[1]

Caption: Workflow for the Vilsmeier-Haack formylation of 7-nitroindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Nitroindole

-

Materials: 7-Nitroindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Saturated sodium bicarbonate solution, Dichloromethane (DCM) or Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred solution of 7-nitroindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM or EtOAc (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-nitroindole-3-carboxaldehyde.

-

| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 7-Nitroindole | POCl₃, DMF | 0 to RT | 2-4 | Moderate to Good |

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 7-nitroindole), formaldehyde, and a primary or secondary amine. This reaction provides a straightforward route to 3-aminomethyl-7-nitroindoles, which are important building blocks in medicinal chemistry. The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like intermediate.

Caption: Logical workflow of the Mannich reaction on 7-nitroindole.

Experimental Protocol: Mannich Reaction of 7-Nitroindole

-

Materials: 7-Nitroindole, Formaldehyde (aqueous solution or paraformaldehyde), Secondary amine (e.g., dimethylamine, piperidine), Acetic acid, Ethanol.

-

Procedure:

-

To a solution of 7-nitroindole (1.0 eq) in a mixture of ethanol and acetic acid, add the secondary amine (1.1 eq).

-

Add aqueous formaldehyde solution (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 7-Nitroindole | Formaldehyde, Dimethylamine | Acetic Acid, Ethanol | RT to 50 | Moderate |

Halogenation

Direct halogenation of 7-nitroindole is challenging due to the deactivated ring system. However, under specific conditions, halogenation at the C3 position can be achieved using milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction likely requires activation of the halogenating agent or forcing conditions.

Experimental Protocol: C3-Bromination of 7-Nitroindole (General Procedure)

-

Materials: 7-Nitroindole, N-Bromosuccinimide (NBS), Anhydrous solvent (e.g., DMF, acetonitrile), Radical initiator (optional, e.g., AIBN or benzoyl peroxide).

-

Procedure:

-

Dissolve 7-nitroindole (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Add NBS (1.0-1.2 eq) in portions to the solution.

-

The reaction may require heating or the addition of a radical initiator to proceed. Monitor the reaction by TLC.

-

After completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

| Reactant | Reagent | Expected Product | Yield (%) |

| 7-Nitroindole | NBS | 3-Bromo-7-nitroindole | Low to Moderate |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions on the highly deactivated 7-nitroindole ring are particularly difficult and often result in low yields or no reaction under standard conditions. Strong Lewis acids are required to generate the electrophile, which can also lead to side reactions. The acylation is generally more challenging than alkylation.

Considerations for Friedel-Crafts Reactions:

-

Catalyst: Strong Lewis acids like AlCl₃ or FeCl₃ are necessary.

-

Solvent: Anhydrous, non-coordinating solvents are required.

-

Temperature: Elevated temperatures may be needed to drive the reaction, but can also lead to decomposition.

-

Substrate Protection: N-protection of the indole may be necessary to prevent side reactions with the Lewis acid.

Due to the lack of specific literature protocols with reliable yields for Friedel-Crafts reactions on 7-nitroindole, a general procedure is not provided. Researchers attempting these reactions should proceed with caution and extensive optimization.

Nitration and Sulfonation

Further nitration or sulfonation of 7-nitroindole is extremely challenging. The presence of a strong deactivating group already on the benzene ring makes the introduction of a second deactivating group highly unfavorable. These reactions would require harsh conditions that are likely to cause degradation of the indole ring. There is limited information available in the literature for these transformations on 7-nitroindole.

Conclusion

The electrophilic substitution of 7-nitroindoles is a nuanced area of organic synthesis. While the 7-nitro group significantly deactivates the indole ring, the C3 position remains the primary site for electrophilic attack. Reactions such as the Vilsmeier-Haack formylation and the Mannich reaction are effective methods for the C3-functionalization of this scaffold, providing valuable intermediates for drug discovery. Other electrophilic substitutions, including halogenation and Friedel-Crafts reactions, are more challenging and require careful optimization of reaction conditions. Further research into developing milder and more efficient protocols for the electrophilic functionalization of 7-nitroindole will undoubtedly expand its utility in the synthesis of novel and complex molecular architectures for therapeutic applications.

References

The Indole Nucleus: A Comprehensive Technical Guide to its Reactivity for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of a vast array of therapeutic agents. Its unique electronic properties and inherent reactivity offer a versatile platform for the synthesis of diverse molecular architectures that interact with a wide range of biological targets.[1][2] This in-depth technical guide provides a comprehensive overview of the reactivity of the indole core, focusing on the key transformations that are essential for the development of novel indole-based pharmaceuticals.[3][4][5]

Core Reactivity Principles

The reactivity of the indole nucleus is governed by the fusion of an electron-rich pyrrole ring to a benzene ring. The nitrogen atom's lone pair of electrons are delocalized throughout the bicyclic system, making the pyrrole ring particularly susceptible to electrophilic attack.[6][7] The highest electron density is found at the C3 position, making it the primary site for electrophilic substitution.[6] If the C3 position is blocked, electrophilic substitution can occur at the C2 position, and subsequently at the positions on the benzene ring (C4-C7).[8][9][10]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the most common and well-studied reaction of the indole nucleus. The high electron density at the C3 position makes it highly reactive towards a variety of electrophiles, often under mild conditions.[6]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly efficient method for the introduction of a formyl group at the C3 position of indoles, yielding indole-3-carboxaldehydes which are valuable synthetic intermediates.[11][12] The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[13]

Quantitative Data: Vilsmeier-Haack Formylation of Substituted Indoles

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |

| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 7 | 95 |

| 5-Nitroindole | POCl₃, DMF | 25 to 90 | 5 | 85 |

Table compiled from data found in BenchChem Application Notes.[11]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place 10 mmol of freshly distilled phosphorus oxychloride in 20 mL of anhydrous DMF at 0°C.

-

Vilsmeier Reagent Formation: Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Reaction with Indole: Dissolve 10 mmol of indole in 10 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40°C for 2 hours.

-

Work-up: Pour the reaction mixture onto 100 g of crushed ice and basify with a 20% aqueous sodium hydroxide solution until a pH of 9-10 is reached.

-

Isolation and Purification: The product, indole-3-carboxaldehyde, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.

Experimental Workflow: Vilsmeier-Haack Formylation

Fischer Indole Synthesis

A classic and versatile method for the synthesis of the indole nucleus itself is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone.[14][15]

Quantitative Data: Fischer Indole Synthesis Yields

| Phenylhydrazine | Ketone/Aldehyde | Acid Catalyst | Yield (%) |

| Phenylhydrazine | Acetone | Acetic Acid | High |

| Phenylhydrazine | Acetophenone | Acetic Acid | 97.79 |

| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | 30 |

| o-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | High |

Table compiled from data found in multiple sources.[4][15][16]

Experimental Protocol: Synthesis of 2-Phenylindole

-

Reactant Mixture: In a round-bottom flask, combine 10 mmol of phenylhydrazine and 10 mmol of acetophenone in 20 mL of glacial acetic acid.

-

Reaction Conditions: Heat the mixture under reflux for 1 hour.

-

Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of cold water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then recrystallize from ethanol to obtain pure 2-phenylindole.[4]

Experimental Workflow: Fischer Indole Synthesis

Nucleophilic Substitution

While less common than electrophilic substitution, nucleophilic substitution on the indole nucleus is possible, particularly on halo-substituted indoles or under specific reaction conditions.[17][18]

Experimental Protocol: Nucleophilic Aromatic Substitution on 2-Chloro-N-methylindole

-

Reactant Setup: In a microwave-safe vial, combine 1 mmol of 2-chloro-N-methylindole, 1.2 mmol of morpholine, and 2 mmol of potassium carbonate in 3 mL of dimethyl sulfoxide (DMSO).

-

Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 150°C for 30 minutes.

-

Work-up: After cooling, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(morpholino)-N-methylindole.

Cycloaddition Reactions

The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing access to complex polycyclic indole derivatives.[19][20][21] The Diels-Alder reaction, in which the indole acts as a dienophile, is a notable example.

Experimental Protocol: Diels-Alder Reaction of Indole with N-Phenylmaleimide

-

Reactant Mixture: In a sealed tube, dissolve 1 mmol of indole and 1.2 mmol of N-phenylmaleimide in 5 mL of toluene.

-

Reaction Conditions: Heat the mixture at 110°C for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cycloadduct.

Oxidation and Reduction

The electron-rich indole nucleus is susceptible to oxidation.[22] A common oxidation reaction is the conversion of indoles to oxindoles.[13][23] N-Bromosuccinimide (NBS) is a frequently used reagent for this transformation.[24]

Experimental Protocol: Oxidation of Indole to 2-Oxindole using NBS

-

Reactant Setup: Dissolve 1 mmol of indole in a mixture of 10 mL of acetone and 2 mL of water in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0°C and add 1.1 mmol of N-bromosuccinimide in small portions over 15 minutes with stirring.

-

Reaction Progression: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Remove the acetone under reduced pressure. Add 20 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).

-

Isolation and Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 2-oxindole.

Strategic Functionalization of the Indole Nucleus

The regioselective functionalization of the indole nucleus is a key challenge in the synthesis of complex indole-containing molecules. The choice of strategy depends on the desired position of substitution.

Logical Workflow: Regioselective Functionalization of Indole

Indole Derivatives in Signaling Pathways

The versatility of the indole scaffold has led to the development of numerous inhibitors of key signaling pathways implicated in diseases such as cancer.[1][2][14]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival.[25][26] Dysregulation of this pathway is a hallmark of many cancers. Indole derivatives have been developed as potent inhibitors of various kinases within this pathway, including MEK and ERK.[4][14]

Signaling Pathway: Indole Derivatives as MAPK Inhibitors

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway